Didysprosium oxide silicate
Description
Properties
CAS No. |
12161-58-9 |
|---|---|
Molecular Formula |
Dy2O12Si3-6 |
Molecular Weight |
601.2493 |
IUPAC Name |
dioxido(oxo)silane;dysprosium(3+);oxygen(2-) |
InChI |
InChI=1S/2Dy.O3Si.2O/c;;1-4(2)3;;/q2*+3;3*-2 |
SMILES |
[O-2].[O-2].[O-][Si](=O)[O-].[Dy+3].[Dy+3] |
Synonyms |
didysprosium oxide silicate |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Didysprosium Oxide Silicate
High-Temperature Solid-State Reaction Techniques for Polycrystalline and Single Crystal Forms
The most conventional and widely used method for producing silicate (B1173343) phosphors and other ceramic compounds is the high-temperature solid-state reaction. researchgate.net This technique involves the intimate mixing of solid precursors, followed by repeated grinding and firing at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystalline phase. This method is effective for producing both polycrystalline powders and, under specific conditions, single crystals.
Optimization of Sintering Parameters and Thermal Treatment Regimes
The success of the solid-state synthesis is critically dependent on the precise control of sintering parameters, including temperature, duration, and atmospheric conditions. The thermal treatment regime directly influences the crystallinity, particle size, and phase purity of the final didysprosium oxide silicate product. Post-synthesis calcination or annealing is often required to enhance crystal quality or to form the desired phase from an intermediate product. nih.govresearchgate.net
For instance, silicate-based materials are often subjected to temperatures ranging from 800 °C to over 1300 °C. researchgate.netnih.gov The duration of the thermal treatment can vary from a few hours to several days, depending on the reactivity of the precursors and the desired degree of crystallization. The atmosphere during sintering can also play a crucial role; for example, treatments can be conducted in air, inert atmospheres (like nitrogen), or reducing environments to control the oxidation states of the constituent elements.
| Parameter | Typical Range | Purpose | Source |
| Sintering/Calcination Temperature | 800 °C - 1300 °C | Promotes diffusion and crystal growth | nih.gov |
| Annealing Temperature | 740 °C - 1000 °C | Improves crystallinity, removes defects | researchgate.netusra.edu |
| Treatment Duration | 3 - 24 hours | Ensures reaction completion | zastita-materijala.org |
| Atmosphere | Air, Inert (N₂), Reducing | Controls oxidation state and phase formation |
Precursor Selection and Stoichiometric Control
The choice of starting materials is fundamental to the solid-state reaction method. For this compound, high-purity dysprosium(III) oxide (Dy₂O₃) and silicon dioxide (SiO₂) are the most common precursors. researchgate.net These materials are weighed in precise stoichiometric ratios to ensure the formation of the target compound, Dy₂SiO₅, without unwanted secondary phases.
The powders are thoroughly mixed, often through ball milling, to achieve a homogeneous distribution of the reactants, which is essential for a complete reaction. Inadequate mixing can lead to localized compositional variations and the formation of impurity phases.
| Precursor | Chemical Formula | Role |
| Dysprosium(III) Oxide | Dy₂O₃ | Source of Dysprosium |
| Silicon Dioxide (Silica) | SiO₂ | Source of Silicon |
Solution-Based Synthesis Approaches for this compound
Solution-based methods offer several advantages over solid-state reactions, including lower synthesis temperatures, better homogeneity due to mixing at the molecular level, and greater control over particle size and morphology, often yielding nanoparticles. mdpi.com These wet-chemistry routes include hydrothermal/solvothermal synthesis, co-precipitation, and sol-gel techniques.
Hydrothermal and Solvothermal Synthesis Routes
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure, typically within a sealed vessel called an autoclave. nih.gov For this compound, this method would involve dissolving soluble precursors of dysprosium (e.g., dysprosium nitrate) and silicon (e.g., sodium silicate or tetraethyl orthosilicate) in water. nih.govmdpi.com The mixture is then heated to temperatures in the range of 100-200 °C, generating high autogenous pressure that facilitates the dissolution of reactants and the crystallization of the product. zastita-materijala.orgnih.gov The solvothermal route is analogous but uses a non-aqueous solvent. These methods are particularly effective for producing well-crystallized, single-phase powders without the need for subsequent high-temperature calcination. nih.gov
Co-precipitation Methods for Nanoparticle and Powder Synthesis
Co-precipitation is a versatile and straightforward technique for synthesizing fine powders and nanoparticles. mdpi.com This method involves dissolving salts of the constituent cations (e.g., dysprosium chloride) in a suitable solvent. mdpi.com A precipitating agent, such as sodium hydroxide (B78521) or ammonium (B1175870) carbonate, is then added to the solution, causing the simultaneous precipitation of a mixture of hydroxides or carbonates. mdpi.com
This intimate, nanometer-scale mixture of precursors is then washed to remove by-products, dried, and calcined at a relatively low temperature. The calcination step converts the precursor mixture into the final this compound product. The low decomposition temperature and the high reactivity of the finely mixed precursors facilitate the formation of the desired compound at lower temperatures than required for conventional solid-state reactions. mdpi.com
Sol-Gel Techniques for Controlled Morphologies
The sol-gel process is a powerful wet-chemical method for producing ceramic materials with high purity, homogeneity, and controlled microstructures at low temperatures. usra.eduresearchgate.net The process begins with the formation of a "sol," which is a stable colloidal suspension of nanoparticles, through the hydrolysis and partial condensation of precursors in a liquid medium. sigmaaldrich.com
For this compound, a typical silicon precursor would be an alkoxide like tetraethyl orthosilicate (B98303) (TEOS), while a dysprosium salt such as dysprosium nitrate (B79036) would serve as the dysprosium source. nih.govusra.edu These precursors undergo hydrolysis and condensation reactions to form a three-dimensional network structure, resulting in a "gel." sigmaaldrich.com The gel is then aged, dried to remove the solvent (forming a xerogel), and finally calcined at a moderate temperature to burn off organic residues and crystallize the final this compound. nih.govresearchgate.net This method allows for excellent control over the final product's properties by manipulating parameters such as pH, temperature, and precursor concentration. nih.gov
| Precursor Type | Example Compound | Role in Sol-Gel Process | Source |
| Silicon Alkoxide | Tetraethyl Orthosilicate (TEOS) | Forms the silica (B1680970) network after hydrolysis/condensation | nih.gov |
| Dysprosium Salt | Dysprosium(III) Nitrate | Provides dysprosium ions trapped within the gel network | usra.edu |
Advanced Vapor Phase and Hybrid Deposition Strategies
Advanced vapor phase and hybrid deposition techniques offer significant advantages in the synthesis of high-purity, dense, and uniform thin films and nanostructured forms of this compound. These methods provide precise control over stoichiometry, thickness, and microstructure, which are critical for applications in advanced electronics and catalysis.
Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD)
Chemical Vapor Deposition (CVD) is a versatile technique for depositing thin films of this compound with high conformity and purity. In a typical CVD process, volatile precursors containing dysprosium, silicon, and oxygen are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. A notable advancement in this area is Liquid Injection Metal-Organic Chemical Vapor Deposition (LI-MOCVD), which allows for the use of thermally sensitive or low-volatility precursors.
For the synthesis of dysprosium silicate (DySixOy) thin films, a single-source precursor approach using a silymalonate adduct complex, such as [Dy(dsml)3bipy], has been successfully demonstrated. This method simplifies the delivery of multiple elements in the correct stoichiometry. The process parameters are critical in determining the film's properties.
| Parameter | Typical Range | Effect on Film Properties |
| Substrate Temperature | 500-700°C | Influences crystallinity, density, and surface morphology. |
| Precursor Concentration | 0.01-0.1 M in a solvent | Affects deposition rate and film composition. |
| Reactor Pressure | 1-10 Torr | Impacts precursor transport and reaction kinetics. |
| Carrier Gas Flow Rate | 100-500 sccm | Affects residence time of precursors and uniformity of the film. |
Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and condensed onto a substrate. Sputtering is a widely used PVD technique for depositing high-quality ceramic thin films. In the case of this compound, reactive sputtering from a dysprosium or a dysprosium-silicon alloy target in an oxygen-containing plasma is a viable synthesis route.
The key to successful reactive sputtering is the precise control of the reactive gas partial pressure to achieve the desired film stoichiometry. The process involves bombarding the target with energetic ions (typically argon), which causes the ejection of target atoms. These atoms then react with the oxygen in the plasma and deposit on the substrate as a dysprosium silicate film.
| Parameter | Typical Value/Range | Effect on Film Properties |
| Target Composition | Dy or Dy-Si alloy | Determines the elemental composition of the film. |
| Sputtering Power | 100-500 W (DC or RF) | Influences deposition rate and film density. |
| Ar Gas Flow Rate | 10-50 sccm | Controls the sputtering rate of the target. |
| O2 Gas Flow Rate | 1-10 sccm | Determines the oxygen content and stoichiometry of the film. |
| Substrate Temperature | Room Temperature - 600°C | Affects crystallinity, stress, and adhesion of the film. |
Flame Spray Pyrolysis for Nanostructured Forms
Flame Spray Pyrolysis (FSP) is a highly scalable and versatile technique for the rapid synthesis of nanostructured materials, including complex oxides like this compound. In FSP, a liquid precursor solution containing soluble compounds of dysprosium and silicon is sprayed into a high-temperature flame. The solvent rapidly combusts, and the precursors undergo decomposition, nucleation, and condensation to form nanoparticles in the gas phase.
This method allows for the production of highly crystalline nanoparticles with a controlled composition in a single step. The short residence time at high temperatures (typically 1500-2800°C) followed by rapid quenching is crucial for forming metastable phases and controlling particle size. For the synthesis of this compound nanoparticles, suitable precursors would be dysprosium (III) 2-ethylhexanoate (B8288628) and a silicon source like hexamethyldisiloxane (B120664) (HMDSO) dissolved in a combustible solvent such as xylene or ethanol.
| Parameter | Typical Range | Effect on Nanoparticle Properties |
| Precursor Feed Rate | 1-10 mL/min | Influences the primary particle size and production rate. |
| Dispersion Gas Flow Rate | 3-10 L/min | Affects droplet size and flame temperature, thus influencing particle size. |
| Precursor Molarity | 0.1-1.0 M | Higher concentrations generally lead to larger particle sizes. |
| Solvent Type | Xylene, Ethanol, etc. | The combustion enthalpy of the solvent affects the flame temperature and particle crystallinity. |
Control over Morphology, Particle Size, and Nanostructure during Synthesis
The functional properties of this compound are intrinsically linked to its morphology, particle size, and nanostructure. Advanced synthesis methodologies provide several levers to control these characteristics with a high degree of precision.
Control over the morphology and particle size of this compound is achieved by manipulating the synthesis parameters. In vapor deposition techniques like CVD and PVD, the substrate temperature, pressure, and precursor flow rates are the primary factors influencing the grain size and surface morphology of the resulting thin films. Higher substrate temperatures generally promote the growth of larger, more crystalline grains.
In the case of nanoparticle synthesis via Flame Spray Pyrolysis, the precursor concentration in the feed solution is a key determinant of the final particle size. A higher concentration leads to a higher density of condensing species in the flame, resulting in larger primary particles due to increased collision and coalescence rates. The residence time in the high-temperature zone of the flame also plays a crucial role; shorter residence times favor the formation of smaller nanoparticles.
The nanostructure of this compound, including its crystal phase and the presence of any secondary phases, can be controlled through the stoichiometry of the precursors and the thermal history of the material. For instance, in FSP, the rapid quenching rates can "freeze" metastable crystalline phases that might not be accessible through conventional solid-state synthesis routes. The precise control over the molar ratios of dysprosium and silicon precursors in the initial solution allows for the synthesis of different silicate phases (e.g., monosilicate vs. disilicate).
Furthermore, the aggregation state of the nanoparticles can be influenced by the process conditions. In FSP, the use of a higher dispersion gas flow rate can lead to less agglomerated powders due to faster particle transport and cooling. Post-synthesis treatments, such as annealing at controlled temperatures, can be employed to further modify the crystallinity and phase purity of the as-synthesized this compound.
| Synthesis Method | Key Control Parameter | Effect on Morphology/Particle Size/Nanostructure |
| LI-MOCVD | Substrate Temperature | Higher temperature promotes larger grain size and crystallinity in thin films. |
| Precursor Stoichiometry | Determines the phase composition (e.g., Dy2SiO5 vs. Dy2Si2O7). | |
| Reactive Sputtering | Reactive Gas (O2) Partial Pressure | Controls the Si:O ratio and the formation of the silicate phase. |
| Sputtering Power | Higher power can lead to denser films with larger columnar grains. | |
| Flame Spray Pyrolysis | Precursor Concentration | Higher concentration results in larger primary nanoparticle size. |
| Residence Time in Flame | Shorter residence time leads to smaller nanoparticles. | |
| Quenching Rate | Rapid quenching can produce metastable nanostructures. |
Sophisticated Characterization Techniques and Structural Elucidation of Didysprosium Oxide Silicate
X-ray Diffraction (XRD) for Crystal Structure and Phase Purity Analysis
X-ray diffraction is a fundamental, non-destructive technique for characterizing crystalline materials. It provides comprehensive information regarding the crystal structure, phase composition, and physical properties of didysprosium oxide silicate (B1173343). By analyzing the angles and intensities of diffracted X-ray beams, researchers can deduce the arrangement of atoms within the crystal lattice.
Powder X-ray Diffraction (PXRD) for Phase Identification and Lattice Parameters
Powder X-ray diffraction (PXRD) is the primary method for identifying the crystalline phases present in a bulk sample of Dy₂SiO₅ and for determining its lattice parameters. The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. For Dy₂SiO₅, PXRD is crucial for distinguishing between its various polymorphs, which are common in rare-earth silicates.
Didysprosium oxide silicate is known to crystallize in several structures, typically monoclinic space groups such as P2₁/c (X2-type) or I2/a (A-type). The PXRD pattern of a synthesized Dy₂SiO₅ powder is compared against standard diffraction databases (like the ICDD Powder Diffraction File) to confirm the formation of the desired phase and to detect the presence of any secondary phases or unreacted precursors, such as Dysprosium(III) oxide (Dy₂O₃) or Silicon dioxide (SiO₂). Once the phase is identified, the positions of the diffraction peaks are used to precisely calculate the lattice parameters (a, b, c, and β for a monoclinic system), which describe the size and shape of the unit cell.
Table 1: Representative Crystallographic Data for X2-type Dy₂SiO₅
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.14 |
| b (Å) | 6.85 |
| c (Å) | 6.58 |
| β (°) | 109.1 |
| Unit Cell Volume (ų) | 388.5 |
Note: Data presented is representative for the X2-type polymorph of rare-earth silicates and may vary slightly based on synthesis conditions.
Single Crystal X-ray Diffraction (SCXRD) for Detailed Structural Determination
For an unambiguous determination of the crystal structure, single-crystal X-ray diffraction (SCXRD) is the definitive technique. ethz.ch Unlike PXRD, which averages information over all crystallite orientations in a powder, SCXRD uses a single, well-ordered crystal. This allows for the collection of a three-dimensional diffraction dataset, from which the precise atomic positions, bond lengths, and bond angles within the Dy₂SiO₅ unit cell can be determined. unlv.edu
The SCXRD analysis confirms the space group and provides the exact coordinates of the dysprosium, silicon, and oxygen atoms. This level of detail is essential for understanding the coordination environments of the cations. In the typical Dy₂SiO₅ structure, silicon atoms are found within isolated [SiO₄] tetrahedra, while dysprosium ions occupy two distinct crystallographic sites with different oxygen coordination numbers (e.g., six and seven). This detailed structural information is critical for interpreting the material's optical and magnetic properties.
Rietveld Refinement for Quantitative Phase Analysis and Structural Parameter Determination
Rietveld refinement is a powerful analytical method applied to powder diffraction data. It involves fitting a calculated diffraction profile to the entire measured experimental pattern, allowing for the refinement of structural and instrumental parameters. researchgate.net For this compound, this technique is invaluable for several reasons.
Firstly, it enables accurate quantitative phase analysis. If a sample contains a mixture of polymorphs (e.g., X1 and X2 types) or impurities, Rietveld refinement can determine the weight percentage of each crystalline phase present. Secondly, it refines the lattice parameters with very high precision. It can also refine atomic positions, site occupancy factors, and thermal displacement parameters from powder data, providing structural information that approaches the quality of single-crystal studies, especially when high-resolution synchrotron XRD data is used.
Temperature-Dependent XRD Studies for Phase Transitions
Studying the behavior of Dy₂SiO₅ as a function of temperature is crucial for assessing its thermal stability and identifying any temperature-induced phase transitions. researchgate.net In temperature-dependent XRD studies, a diffraction pattern is collected while the sample is heated or cooled in a controlled environment. arxiv.org
These experiments can reveal shifts in peak positions, which correspond to the expansion or contraction of the crystal lattice. From this data, the thermal expansion coefficients for the different crystallographic axes can be calculated. More importantly, any abrupt changes in the diffraction pattern, such as the appearance or disappearance of peaks or a change in peak splitting, indicate a structural phase transition. For rare-earth silicates, such transitions between different monoclinic or other polymorphs can occur at high temperatures. Identifying these transition temperatures and the nature of the structural changes is vital for applications where the material may be subjected to varying thermal conditions. researchgate.net
Neutron Diffraction for Magnetic Structure and Lattice Dynamics
While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei and by the magnetic moments of unpaired electrons. This makes neutron diffraction an indispensable tool for investigating the magnetic properties of materials like Dy₂SiO₅. wikipedia.org The dysprosium (Dy³⁺) ion possesses a large magnetic moment, suggesting the likelihood of long-range magnetic ordering at low temperatures.
Neutron diffraction experiments, typically performed at cryogenic temperatures, can identify the onset of magnetic order by the appearance of new, purely magnetic Bragg peaks in the diffraction pattern. youtube.com The positions of these magnetic peaks reveal the size and symmetry of the magnetic unit cell, which can be the same as or a multiple of the crystallographic unit cell. By analyzing the intensities of these magnetic reflections, the specific magnetic structure can be determined. researchgate.net This includes the orientation of the magnetic moments relative to the crystallographic axes and the nature of the magnetic coupling (e.g., ferromagnetic, antiferromagnetic, or more complex arrangements). iastate.edu For Dy-containing compounds, complex antiferromagnetic structures are common.
Electron Microscopy for Microstructural and Morphological Investigation
Electron microscopy techniques are essential for investigating the microstructure and morphology of this compound at the sub-micron and nanometer scales. These methods provide direct visual information about the material's physical characteristics, which are determined by its synthesis and processing conditions.
Scanning Electron Microscopy (SEM) is used to examine the surface morphology of Dy₂SiO₅ powders or sintered ceramic bodies. SEM images reveal key information about particle size, size distribution, and the degree of agglomeration. In sintered samples, SEM can be used to assess the grain size, grain shape, and porosity, all of which significantly influence the mechanical and optical properties of the final material.
Transmission Electron Microscopy (TEM) offers much higher resolution, allowing for the investigation of the internal microstructure. oaepublish.com With TEM, it is possible to observe individual crystallites, grain boundaries, and crystalline defects such as dislocations and stacking faults. High-resolution TEM (HRTEM) can even provide images of the crystal lattice itself. Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to determine the crystal structure of individual nanoparticles or specific grains within a larger sample. nih.gov
Spectroscopic Probes for Local Structure, Bonding, and Electronic States
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material, which are intrinsically linked to its crystal structure, local symmetry, and chemical bonding. mjcce.org.mk For this compound, Raman spectra reveal characteristic peaks corresponding to the vibrations of the silicate (SiO₄) tetrahedra and the bonds involving dysprosium ions. aps.org
The spectra are typically dominated by strong bands in the 800-1100 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of the Si-O bonds within the SiO₄ units. csic.esrsc.org Lower frequency bands, generally found between 400 and 650 cm⁻¹, correspond to the bending and rocking motions of the O-Si-O bonds. researchgate.net The precise position and shape of these peaks are sensitive to the local environment, including the degree of polymerization of the silicate network and the presence of Dy³⁺ ions, which can influence the bond lengths and angles. researchgate.net Vibrations involving the heavier Dy-O bonds are expected at lower wavenumbers. The identification of all 18 first-order Raman active modes can provide a comprehensive understanding of the material's structural and vibrational properties. aps.org
Table 3: Prominent Raman Peaks and Vibrational Mode Assignments for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Significance |
|---|---|---|
| ~975 | Si-O Symmetric Stretch | Characteristic of isolated SiO₄ tetrahedra. |
| ~850-920 | Si-O Asymmetric Stretch | Indicates the connectivity of the silicate network. researchgate.net |
| ~500-650 | O-Si-O Bending Modes | Reflects the geometry and symmetry of the SiO₄ units. researchgate.net |
| ~420 | O-Si-O Rocking/Deformation | Provides information on the local structure of the silicate framework. |
| < 400 | Dy-O Lattice Vibrations | Corresponds to the motion of the dysprosium cations within the crystal lattice. |
Infrared (IR) spectroscopy complements Raman spectroscopy by probing the vibrational modes that induce a change in the dipole moment of the molecule. For Dy₂SiO₅, FTIR (Fourier-Transform Infrared) spectroscopy is particularly effective for characterizing the silicate network structure and identifying specific functional groups. nih.gov
The IR spectrum of Dy₂SiO₅ is characterized by strong absorption bands associated with the vibrations of the SiO₄ tetrahedra. A prominent, broad band is typically observed in the 900-1200 cm⁻¹ range, which is attributed to the asymmetric stretching vibrations of the Si-O-Si bridges that form the silicate network. Another significant band, usually found between 400-550 cm⁻¹, corresponds to the O-Si-O rocking and bending vibrations. researchgate.net The presence and specific frequencies of these bands confirm the existence of a silicate framework. The broadness of the peaks can provide information about the degree of structural disorder or the amorphous character of the material. Additional weaker bands may also be present, corresponding to Dy-O vibrations or overtones of the fundamental modes.
Table 4: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Significance |
|---|---|---|
| ~1100 (broad) | Si-O-Si Asymmetric Stretch | Confirms the presence of a polymerized silicate network. |
| ~950 | Si-O Stretch (Non-bridging Oxygen) | Indicates terminal oxygen atoms in the silicate structure. |
| ~850 | Si-O-Si Symmetric Stretch | Provides information on the inter-tetrahedral bond angles. |
| ~470 (strong) | O-Si-O Rocking/Bending Mode | Characteristic of the deformation of the SiO₄ tetrahedra. |
| < 400 | Dy-O Stretching/Lattice Modes | Relates to the vibrations of the dysprosium ions in the oxide lattice. |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. researchgate.net For this compound, XPS is crucial for verifying the stoichiometry and confirming the expected oxidation states of Dysprosium (Dy³⁺), Silicon (Si⁴⁺), and Oxygen (O²⁻). nih.govresearchgate.net
High-resolution XPS spectra are recorded for the core levels of each element. The Dy 4d region, the Si 2p peak, and the O 1s peak are of primary interest. The binding energy of the Si 2p peak, typically found around 102-103 eV, is characteristic of silicon in the Si⁴⁺ oxidation state within a silicate network. researchgate.net The O 1s spectrum can often be deconvoluted into multiple components, with the main peak at approximately 531-532 eV corresponding to oxygen in the silicate lattice (Si-O-Si). The binding energies observed for the Dy 4d peaks are consistent with the Dy³⁺ oxidation state. The quantitative analysis of the peak areas, corrected for atomic sensitivity factors, allows for the determination of the surface elemental composition. nih.gov
Table 5: XPS Binding Energies and Elemental State Information for this compound
| Core Level | Binding Energy (eV) | Inferred Oxidation State | Significance |
|---|---|---|---|
| Dy 4d | ~153-155 | Dy³⁺ | Confirms the +3 oxidation state of Dysprosium. |
| Si 2p | ~102.5 | Si⁴⁺ | Characteristic of silicon in a silicate (SiO₄) environment. researchgate.net |
| O 1s | ~531.8 | O²⁻ | Corresponds to oxygen bonded within the Si-O-Dy lattice. |
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Analysis
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and widely used analytical technique for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), allowing for localized chemical analysis of microscopic features.
The fundamental principle of EDS lies in the interaction between a high-energy electron beam and the atoms within the sample. When the electron beam strikes the sample, it can excite an electron in an inner atomic shell, ejecting it and creating an electron hole. An electron from a higher-energy outer shell then fills this hole. The energy difference between the higher-energy and lower-energy shells is released in the form of an X-ray. Each element has a unique atomic structure, resulting in a unique set of peaks in its electromagnetic emission spectrum, which allows for the identification of the elements present in the sample.
In the context of this compound, EDS analysis is employed to confirm the presence and quantify the relative abundance of dysprosium (Dy), silicon (Si), and oxygen (O). The analysis provides a spectrum with characteristic X-ray peaks corresponding to these elements. The intensity of each peak is proportional to the concentration of the corresponding element in the analyzed volume.
Detailed Research Findings:
Below is an illustrative data table representing the expected elemental composition from an EDS analysis of this compound.
| Element | Theoretical Atomic % | Expected EDS Atomic % (Illustrative) |
| Dysprosium (Dy) | 28.57% | 27-30% |
| Silicon (Si) | 14.29% | 13-15% |
| Oxygen (O) | 57.14% | 55-58% |
This table is interactive and represents expected values for illustrative purposes.
It is important to note that the accuracy of quantitative EDS analysis can be influenced by various factors, including sample topography, the presence of overlapping peaks from different elements, and the detector's sensitivity to lighter elements like oxygen. For precise quantitative analysis, the use of standards with known compositions is often recommended.
Thermal Analysis Techniques for Phase Behavior
Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. These techniques are invaluable for studying the phase transitions, thermal stability, and decomposition of materials like this compound.
Differential Thermal Analysis (DTA) for Thermal Events
Differential Thermal Analysis (DTA) is a thermoanalytical technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. The sample and reference are subjected to the same heating or cooling program. When the sample undergoes a thermal event, such as a phase transition or a chemical reaction, a temperature difference (ΔT) arises between the sample and the reference. This ΔT is then plotted against temperature, resulting in a DTA curve.
Endothermic events, such as melting, boiling, or certain solid-state phase transitions, result in a negative peak on the DTA curve, as the sample absorbs heat. Conversely, exothermic events, like crystallization or some decomposition reactions, produce a positive peak due to the release of heat.
Detailed Research Findings:
Specific DTA curves for this compound are not widely published. However, the phase diagram of the Dy₂O₃-SiO₂ system provides critical information about the expected thermal events. This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures depending on the temperature. DTA is a primary technique used to identify the temperatures at which these phase transitions occur.
Based on the study of rare earth silicates, a DTA thermogram of this compound would be expected to show endothermic peaks corresponding to solid-state phase transitions from a low-temperature polymorph to a high-temperature polymorph, and ultimately, a peak corresponding to its melting point.
An illustrative data table summarizing potential thermal events for this compound that could be identified by DTA is presented below.
| Thermal Event | Expected Temperature Range (°C) (Illustrative) | Type of Event |
| Polymorphic Transformation | 1200 - 1400 | Endothermic |
| Melting | > 1800 | Endothermic |
This table is interactive and presents hypothetical data for this compound based on the behavior of similar rare earth silicates.
Thermogravimetric Analysis (TGA) for Mass Changes
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability and composition of materials by observing mass loss or gain.
A TGA instrument consists of a precision balance with a sample pan located inside a furnace. The mass of the sample is continuously recorded as the temperature is increased. The resulting plot of mass versus temperature is known as a TGA curve. The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass change, which helps in identifying the temperatures at which the most significant changes occur.
Detailed Research Findings:
For a stable, pre-sintered ceramic material like this compound, a TGA curve under an inert atmosphere is expected to show minimal to no mass loss over a wide temperature range, indicating its high thermal stability. Any initial slight mass loss at lower temperatures (typically below 200°C) would likely be attributed to the desorption of physically adsorbed water from the sample's surface.
If the this compound was synthesized via a method that leaves residual organic precursors or hydroxides, TGA would show mass loss steps corresponding to the decomposition of these species. However, for a pure, crystalline sample, significant decomposition would not be expected until very high temperatures, likely beyond the operational limits of many TGA instruments.
The following interactive data table illustrates a hypothetical TGA experiment on a this compound sample, highlighting its expected thermal stability.
| Temperature Range (°C) | Mass Change (%) (Illustrative) | Interpretation |
| 25 - 200 | -0.5% | Loss of adsorbed moisture |
| 200 - 1200 | < -0.1% | High thermal stability, no significant decomposition |
This table is interactive and provides a representative example of TGA data for a thermally stable ceramic like this compound.
Theoretical and Computational Investigations of Didysprosium Oxide Silicate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deyoutube.comunram.ac.id It is a powerful tool for calculating the ground-state properties of materials, providing insights into their electronic and bonding nature. cond-mat.desemanticscholar.org By solving the Kohn-Sham equations, DFT can determine the spatial distribution of electrons and their corresponding energy levels, which are fundamental to understanding the material's optical, electrical, and chemical properties. unram.ac.id
The band structure and density of states (DOS) are critical for describing the electronic properties of a material. youtube.comsmu.edu The band structure plots the allowed energy levels of electrons as a function of their momentum in the Brillouin zone, while the DOS represents the number of available electronic states at each energy level. youtube.comresearchgate.net Together, they determine whether a material is a conductor, semiconductor, or insulator.
For rare-earth orthosilicates like Dy₂SiO₅, DFT calculations are expected to reveal a large band gap, characteristic of an electrical insulator. Studies on the isostructural compound Y₂SiO₅ show a direct band gap of approximately 4.82 eV. researchgate.net The true gap is likely larger, as DFT calculations based on the Local Density Approximation (LDA) are known to underestimate the band gaps of insulators. researchgate.net
The analysis of the Partial Density of States (PDOS) provides insight into the contribution of each element's atomic orbitals to the electronic structure. In Y₂SiO₅, the top of the valence band is primarily composed of O 2p orbitals, while the bottom of the conduction band consists mainly of Y 4d and Si 4s states. researchgate.net A similar electronic configuration is anticipated for Dy₂SiO₅, with the Dy 4f and 5d orbitals playing a significant role in the conduction band. The non-bonding nature of some oxygen atoms (those not bonded to silicon) results in sharp peaks in the DOS, similar to what is observed in rare-earth oxides like Y₂O₃. researchgate.net
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Band Gap | 4.82 eV (Direct) | DFT-LDA (OLCAO) | researchgate.net |
| Valence Band Maximum | Primarily O 2p states | DFT-LDA (OLCAO) | researchgate.net |
| Conduction Band Minimum | Primarily Y 4d and Si 4s states | DFT-LDA (OLCAO) | researchgate.net |
Phonons are quantized modes of vibration that occur in a crystal lattice. materialsproject.orgyoutube.com The phonon dispersion relations, which plot the phonon frequencies against their wavevectors throughout the Brillouin zone, are fundamental to understanding a material's thermal properties, including thermal conductivity and thermal expansion, as well as its stability. materialsproject.org These relations can be calculated from first principles using Density Functional Perturbation Theory (DFPT). materialsproject.org
The phonon dispersion curve is composed of different branches. Acoustic branches correspond to low-frequency vibrations where adjacent atoms move in phase, and their slope near the center of the Brillouin zone (Gamma point) determines the speed of sound in the material. youtube.comcam.ac.uk Optical branches represent higher-frequency vibrations where adjacent atoms move out of phase and can interact with electromagnetic radiation. cam.ac.uk
For a complex ceramic like Dy₂SiO₅, the phonon dispersion is expected to be intricate, with numerous optical branches due to the large number of atoms in the unit cell. DFT calculations would reveal the frequencies of these vibrational modes. The absence of imaginary frequencies in the phonon dispersion plot across the entire Brillouin zone is a key indicator of the dynamical stability of the crystal structure. Furthermore, strong spin-phonon coupling, where the magnetic ordering influences the phonon frequencies, has been observed in some oxide materials and could be a relevant area of investigation for Dy₂SiO₅ given the magnetic nature of dysprosium. aps.org
Molecular Dynamics Simulations for Lattice Dynamics and High-Temperature Behavior
Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. ias.ac.in By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time evolution of the system and derive thermodynamic and transport properties. This technique is particularly valuable for studying lattice dynamics and material behavior at high temperatures, where anharmonic effects become significant and are difficult to capture with static lattice calculations. ias.ac.inmdpi.com
For Dy₂SiO₅, MD simulations can be employed to investigate a range of high-temperature properties critical for applications such as environmental barrier coatings. Key areas of investigation include:
Thermal Expansion: By simulating the material at various temperatures, the change in lattice parameters can be tracked to calculate the coefficient of thermal expansion (CTE). Matching the CTE with the substrate is vital for coating applications.
Lattice Thermal Conductivity: Non-equilibrium MD (NEMD) or equilibrium MD (EMD) simulations can be used to compute the lattice thermal conductivity. purdue.educam.ac.uk High-entropy rare-earth silicates have been shown to possess ultra-low thermal conductivity, a desirable trait for thermal barrier applications, which is partly due to enhanced phonon scattering from mass and strain field fluctuations. sciopen.com
Phase Stability and Transitions: MD simulations can explore the stability of different polymorphs at elevated temperatures. Rare-earth sesquioxides are known to undergo several polymorphic transitions at high temperatures (e.g., from monoclinic B-type to hexagonal H-type or cubic X-type), and MD can help elucidate these transformation pathways and temperatures. osti.gov
Mechanical Properties: The response of the material to mechanical stress at high temperatures, including elastic moduli and plastic deformation mechanisms, can be simulated. mdpi.com Studies on other ceramics like beryllium oxide have shown that MD can identify the transition from brittle fracture at low temperatures to plastic deformation at high temperatures. mdpi.com
Machine learning-derived interatomic potentials (ML-IAP), trained on DFT data, are becoming an increasingly important tool to enable large-scale and long-time MD simulations with near-first-principles accuracy. nasa.govarxiv.org
Ab Initio Modeling of Defect Chemistry and Ion Transport Mechanisms
Ab initio (first-principles) calculations are essential for understanding the intrinsic defect chemistry of materials. nih.gov Crystalline solids are never perfect and contain various types of point defects (e.g., vacancies, interstitials, and anti-sites) that govern many of their properties, especially ion transport and conductivity. bohrium.com The concentration and mobility of these defects are determined by their formation and migration energies, which can be accurately calculated using DFT.
In a complex oxide like Dy₂SiO₅, several intrinsic point defects are expected:
Oxygen Vacancies (Vₒ): Often the most common defect in oxide materials.
Cation Vacancies (VDy, VSi): The removal of a dysprosium or silicon atom from its lattice site.
Interstitials (Oᵢ, Dyᵢ, Siᵢ): Atoms located in positions that are not regular lattice sites.
Anti-site Defects: Where a cation occupies the lattice site of another cation (e.g., a Dy atom on a Si site, DySi).
The formation energy of these defects depends on the atomic chemical potentials, which reflect the experimental synthesis conditions (e.g., oxygen-rich or oxygen-poor). rsc.org By calculating the formation energies for all relevant defects, a Kröger-Vink diagram can be constructed to predict the dominant defect types as a function of environmental conditions like temperature and oxygen partial pressure.
These point defects are fundamental to ion transport mechanisms. bohrium.commdpi.comnih.gov For instance, the movement of an oxygen ion typically occurs via a vacancy-mediated hopping mechanism. The energy barrier for this hop, known as the migration energy, can be calculated using methods like the Nudged Elastic Band (NEB) method within a DFT framework. Understanding these ion transport pathways is critical for applications such as solid electrolytes in batteries or sensors. bohrium.comyoutube.com
Computational Prediction of Novel Didysprosium Oxide Silicate (B1173343) Phases and Polymorphs
First-principles calculations are a key tool for the in silico design and prediction of new, undiscovered materials. diva-portal.orgdiva-portal.org By calculating the ground-state energy of various atomic arrangements, it is possible to predict which crystal structures (phases or polymorphs) are thermodynamically stable and thus potentially synthesizable. diva-portal.org
The prediction of novel phases typically involves a systematic screening process where the formation energies of candidate structures are calculated and compared. diva-portal.org These candidate structures can be generated based on known crystal structures of similar compounds or through more advanced crystal structure prediction algorithms. A new phase is predicted to be stable if its formation energy is lower than that of any other known phase or combination of phases in that chemical system (i.e., it lies on the convex hull of formation energies). diva-portal.org
For the Dy-Si-O system, computational screening could explore:
New Polymorphs of Dy₂SiO₅: Investigating alternative crystal structures beyond the common monoclinic form that might be stable under high pressure or temperature.
Novel Stoichiometries: Searching for other thermodynamically stable compounds in the ternary Dy-Si-O phase diagram, such as different dysprosium silicates (e.g., disilicates like Dy₂Si₂O₇).
Metastable Phases: Identifying structures that are not the absolute ground state but are close enough in energy to be potentially synthesizable through non-equilibrium methods. diva-portal.org
Such predictive studies can guide experimental efforts, saving significant time and resources in the search for new materials with tailored properties. diva-portal.org
Mechanistic Understanding of Interfacial Reactions through Computational Chemistry
The performance and durability of materials in real-world applications are often dictated by their behavior at interfaces. Computational chemistry, particularly DFT, provides atomic-level insights into the mechanisms of interfacial reactions. acs.org For Dy₂SiO₅, a primary application is as an environmental barrier coating (EBC) to protect silicon carbide (SiC)-based composites in gas turbine engines. arxiv.org
Key interfacial reactions that can be modeled include:
EBC/Substrate Interface: Understanding the bonding, adhesion, and potential reactions between Dy₂SiO₅ and the SiC substrate (or its thermally grown oxide layer, silica) is crucial for coating stability. DFT can calculate the work of adhesion and identify the most stable interfacial atomic terminations.
EBC/Environment Interface: A major failure mechanism for EBCs is degradation from molten silicate deposits, known as CMAS (calcium-magnesium-alumino-silicate). DFT and MD simulations can model the interaction between the Dy₂SiO₅ surface and CMAS components. These simulations can reveal the dissolution mechanisms of the coating and the formation of secondary reaction products (e.g., apatite phases), which can either passivate the surface or lead to spallation.
By simulating the reaction pathways and calculating the associated energy barriers, computational chemistry can provide a detailed mechanistic understanding that is difficult to obtain experimentally. This knowledge is invaluable for designing more resilient and durable coating materials.
Advanced Research Applications and Functional Integration of Didysprosium Oxide Silicate Materials
Research into Luminescent Materials and Photonic Applications
The incorporation of didysprosium oxide into silicate (B1173343) host materials has opened significant avenues of research in the field of luminescent materials and photonics. The unique 4f electron shell configuration of the dysprosium (Dy³⁺) ion gives rise to characteristic sharp-line emissions, making it a valuable activator ion in phosphors and glass systems for applications such as solid-state lighting and displays.
Upconversion and downconversion are two important photoluminescence processes that alter the wavelength of emitted light relative to the absorbed light. While research into these phenomena in various host materials is extensive, their specific mechanisms in didysprosium oxide silicate are a focused area of investigation.
Upconversion (UC) is a process where lower-energy (longer wavelength) photons are converted into higher-energy (shorter wavelength) emitted photons. In Dy³⁺-doped systems, UC emission can be observed upon excitation with near-infrared radiation. nih.gov The process typically involves mechanisms such as excited-state absorption (ESA) or energy transfer upconversion (ETU), where the ion is sequentially excited to higher energy levels before relaxing via the emission of a visible photon.
Downconversion (DC) , also known as quantum cutting, is a process where one high-energy photon (e.g., UV or blue) is converted into two or more lower-energy photons. taylorfrancis.com This phenomenon is of great interest for improving the efficiency of solar cells and fluorescent lamps. The principle relies on a cascade of energy transfer steps. For a Dy³⁺ ion, an absorbed high-energy photon can excite it to a high energy level, from which it can relax in a stepwise manner, potentially transferring energy to neighboring ions and resulting in the emission of multiple photons. The goal is to achieve a quantum efficiency greater than 100%. taylorfrancis.com The energy transfer mechanism between activator ions, such as from a Dy³⁺ sensitizer (B1316253) to a Tb³⁺ activator in a silicate glass, is often a non-radiative process governed by electric dipole-dipole interactions. researchgate.net
This compound materials are extensively researched as single-phase phosphors for white light-emitting diodes (WLEDs). The Dy³⁺ ion is particularly suitable for generating white light because its emission spectrum features prominent bands in the blue and yellow regions, which can combine to create white light.
The characteristic emissions of Dy³⁺ arise from transitions within its 4f⁹ configuration. Key transitions observed in various silicate hosts include:
Blue Emission: A transition from the ⁴F₉⸝₂ to the ⁶H₁₅⸝₂ energy level.
Yellow Emission: A hypersensitive transition from ⁴F₉⸝₂ to ⁶H₁₃⸝₂.
Red Emission: A transition from ⁴F₉⸝₂ to ⁶H₁₁⸝₂.
The relative intensity of the blue and yellow emissions (the Y/B ratio) is highly dependent on the symmetry of the crystal site where the Dy³⁺ ion is located. When Dy³⁺ occupies a site with low symmetry and no inversion center, the yellow electric dipole transition is dominant. doi.orgnih.gov Conversely, a high-symmetry site favors the blue magnetic dipole transition. By carefully selecting the silicate host matrix, researchers can tune the Y/B ratio and the resulting color coordinates to achieve near-perfect white light, making these materials applicable for solid-state lighting and display devices. doi.org
| Phosphor Host Material | Excitation Wavelength (nm) | Major Emission Peaks (nm) and Transitions | CIE Chromaticity Coordinates (x, y) |
|---|---|---|---|
| Ca₂MgSi₂O₇ | UV | 475 (⁴F₉⸝₂ → ⁶H₁₅⸝₂), 577 (⁴F₉⸝₂ → ⁶H₁₃⸝₂), 678 (⁴F₉⸝₂ → ⁶H₁₁⸝₂) | Coordinates fall in the white light region |
| SrCaMgSi₂O₇ | UV | 478 (⁴F₉⸝₂ → ⁶H₁₅⸝₂), 580 (⁴F₉⸝₂ → ⁶H₁₃⸝₂), 674 (⁴F₉⸝₂ → ⁶H₁₁⸝₂) | Suitable for white light emitting phosphor. researchgate.net |
| Ca₃Si₂O₇ | Not specified | Characteristic Dy³⁺ emissions | Suitable for cool white light LEDs. researchgate.net |
| Silicate-substituted Fluorapatite | 351 | 480 (⁴F₉⸝₂ → ⁶H₁₅⸝₂), 576 (⁴F₉⸝₂ → ⁶H₁₃⸝₂) | Correlated Color Temperature (CCT) in the range of 4457–5619 K. doi.org |
Didysprosium oxide is also used as a dopant to impart luminescent properties to various glass systems, particularly silicate and borosilicate glasses. researchgate.net These Dy³⁺-doped glasses are investigated for potential applications in white light generation and solid-state lasers.
Studies on BaO-Al₂O₃-B₂O₃-SiO₂ glasses doped with dysprosium oxide show that the addition of the rare-earth oxide influences the structural and optical properties of the glass network. researchgate.net In SiO₂-LaF₃ nano-glass-ceramics, Dy³⁺ ions can be partially incorporated into the LaF₃ crystal phase formed within the silicate glass matrix. nih.govdntb.gov.ua This incorporation leads to a shortening of the distance between Dy³⁺ ions, making concentration quenching effects more pronounced. dntb.gov.ua
The luminescence lifetime of the excited state (⁴F₉⸝₂) is a key parameter. In silicate xerogels, this lifetime has been observed to elongate with increasing Dy³⁺ concentration up to a certain point, after which quenching begins. dntb.gov.ua The environment of the Dy³⁺ ion within the glass network significantly affects its emission properties, offering a pathway to tune the material's optical response.
Studies on Catalytic Activity and Surface Chemistry
The high surface area and tunable pore structures of silicate materials, combined with the electronic properties of rare-earth elements like dysprosium, make this compound compounds subjects of research in catalysis and surface science.
In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Silicate materials are often used as stable, high-surface-area supports for catalytically active species. Research has shown that doping a mesoporous silica (B1680970) (MPS) support with dysprosium can enhance its catalytic activity.
A notable study investigated a heterogeneous catalyst consisting of mesoporous silica doped with dysprosium and modified with nickel (Dy-Ni/MPS) for the hydrogenation of benzene (B151609) derivatives. The presence of dysprosium in the silica structure was shown to increase the activity of the nickel catalyst, achieving high conversion rates (96–100%) at low pressure. This demonstrates that incorporating dysprosium into a silicate framework can play a crucial role in promoting industrially important chemical reactions.
The surface of silicate materials is rich in functional groups, primarily silanol (B1196071) groups (Si-OH), which can be modified to create specific adsorption sites. mdpi.com The study of how ions and molecules interact with these surfaces is critical for applications in separation, sensing, and catalysis.
Research into mesoporous silicas functionalized with phosphonic acid groups has demonstrated their effectiveness in adsorbing Dy³⁺ ions from aqueous solutions. researchgate.net The adsorption mechanism is believed to involve complexation and electrostatic interactions between the dysprosium ions and the functional groups on the silica surface. researchgate.net The adsorption behavior can be described by models such as the Langmuir and Freundlich isotherms, which provide insight into the nature of the adsorption (e.g., monolayer chemisorption). researchgate.net
The fundamental interaction of molecules with silicate surfaces involves several forces. For instance, the adsorption of peptides onto silica nanoparticles is driven by a combination of ion pairing between charged groups, hydrogen bonding with surface silanol and siloxide groups, and other van der Waals interactions. nih.gov Similarly, water adsorption on calcium silicate surfaces is a highly favorable process involving a dual interaction: a nucleophilic interaction of the water's oxygen with surface cations (like Ca²⁺) and an electrophilic interaction (hydrogen bond) of a water hydrogen with surface oxygen atoms. mdpi.com These fundamental mechanisms provide a framework for understanding how the surface of a complex material like this compound might interact with its environment, which is governed by factors like surface charge, the presence of non-bridging oxygens, and the specific coordination of surface ions. osti.govresearchgate.net
| Adsorbent Material | Functional Group | Adsorption Capacity for Dy(III) (mg g⁻¹) | Proposed Adsorption Mechanism |
|---|---|---|---|
| Mesoporous Silica | Phosphonic Acid | 243.90 | Complexation, Electrostatic Interactions. researchgate.net |
High-Temperature Structural Materials and Environmental Barrier Coatings Research
This compound (Dy2SiO5), also known as dysprosium monosilicate, is a subject of significant research for applications in high-temperature environments, particularly as a component in environmental barrier coatings (EBCs). These coatings are crucial for protecting silicon-based ceramic matrix composites (CMCs) used in advanced gas turbine engines from degradation caused by high temperatures and harsh environmental factors.
Thermal Stability and Phase Transitions under Extreme Conditions
The thermal stability of this compound is a key attribute for its use in demanding high-temperature applications. Rare-earth silicates, including Dy2SiO5, are known for their refractory nature and stability at elevated temperatures. researchgate.netaip.org The coefficient of thermal expansion (CTE) is a critical parameter for ensuring thermomechanical compatibility with the underlying substrate, thereby preventing cracking and delamination during thermal cycling. While specific CTE values for Dy2SiO5 can vary with measurement conditions, the table below provides representative thermal expansion data for related materials to offer a comparative perspective.
Table 1: Coefficient of Thermal Expansion for Selected Materials
| Material | Coefficient of Thermal Expansion (CTE) (x 10⁻⁶/°C) | Temperature Range (°C) |
|---|---|---|
| Dysprosium | 9.9 | Room Temperature |
| Dysprosium Oxide (Dy₂O₃) | 6.6 | Room Temperature |
| Fused Silica (SiO₂) | 0.5 | 20-1000 |
| Alumina (Al₂O₃) | 6.3 - 9.4 | 20-1000 |
This table presents CTE values for dysprosium and related oxides to provide context for the thermal expansion behavior of this compound. The CTE of a composite material like Dy2SiO5 will be influenced by its constituent oxides.
Under extreme conditions of high pressure, materials can undergo structural phase transitions. For elemental dysprosium, a sequence of structural transitions from hexagonal to more complex structures has been observed at pressures up to 87 GPa and even as high as 202 GPa. bohrium.comosti.gov While specific high-pressure phase transition studies on Dy2SiO5 are not extensively documented in the available literature, research on analogous rare-earth silicates like lutetium silicate (Lu2SiO5) has shown pressure-induced phase transitions at 7.4 GPa and 25.3 GPa. researchgate.net This suggests that Dy2SiO5 may also exhibit structural transformations under significant compressive stress, a factor that could be relevant in certain specialized applications. The study of such phase transitions is crucial as they can significantly alter the material's mechanical and physical properties.
Resistance to Molten Salt (CMAS) Corrosion in High-Temperature Environments
A major challenge for components in gas turbine engines is the corrosion caused by molten calcium-magnesium-aluminosilicate (CMAS), which originates from ingested sand, dust, and volcanic ash. This compound is a candidate material for EBCs due to its anticipated resistance to CMAS attack. The primary mechanism of CMAS corrosion on rare-earth silicates involves the dissolution of the silicate and the subsequent precipitation of a more stable apatite phase.
Interface Reactions and Compatibility in Ceramic Matrix Composites Research
The successful application of this compound as an EBC on ceramic matrix composites, such as those made from silicon carbide (SiC), depends on the chemical and mechanical compatibility at the interface between the coating and the substrate. nih.gov A critical aspect of this compatibility is the management of interface reactions that occur at high operating temperatures.
When a Dy2SiO5 coating is applied to a SiC-based composite, a thermally grown oxide (TGO) layer, primarily composed of silica (SiO2), can form at the interface due to the oxidation of the SiC. The interaction between the Dy2SiO5 and this SiO2 layer is a key consideration. In some rare-earth silicate systems, reactions with silica can lead to the formation of new phases at the interface. researchgate.net The stability of these interfacial phases is crucial for the long-term adhesion and performance of the EBC. Research on Y2SiO5-based coatings on SiCf/SiC composites has shown that reactions between the rare-earth silicate and the TGO can lead to the formation of intermediate phases, which can influence the coating's durability. nih.govnih.gov Understanding and controlling these interface reactions are vital for designing robust and long-lasting EBC systems based on this compound.
Magnetic Properties Research and Potential in Spintronics
The presence of the rare-earth element dysprosium, with its large magnetic moment arising from the 4f electrons, imparts interesting magnetic properties to this compound. These properties are the subject of research for potential applications in advanced technologies like spintronics and high-density magnetic storage.
Magnetic Ordering and Transitions at Low Temperatures
Elemental dysprosium exhibits complex magnetic behavior with temperature. It is paramagnetic at room temperature, transitions to an antiferromagnetic helical state below a Néel temperature of approximately 179 K, and finally becomes ferromagnetic below a Curie temperature of around 86-90 K. aps.orgaps.orgbritannica.com This complex magnetic ordering is a hallmark of dysprosium and its compounds.
In dysprosium-containing compounds, magnetic phase transitions at low temperatures are common. For instance, DyScO3 undergoes a transition from a paramagnetic to an antiferromagnetic state at around 3.1 K. cornell.edu Similarly, Dy2CoCrO6 nanoparticles show an onset of antiferromagnetic interactions with a Néel temperature of 119 K and a spin reorientation transition at 31 K. arxiv.orgarxiv.org While specific studies detailing the magnetic ordering and transition temperatures of pure Dy2SiO5 are not widely available, research on related dysprosium silicate compounds, such as dysprosium magnesium silicate apatite (Dy8Mg2(SiO4)6O2), reveals slow magnetization relaxation at low temperatures, a property of interest for single-molecule magnets. rsc.orgrsc.org It is expected that Dy2SiO5 will also exhibit magnetic ordering, likely antiferromagnetic, at low temperatures due to the interactions between the Dy3+ ions. The magnetic susceptibility of such materials typically follows the Curie-Weiss law in the paramagnetic region. researchgate.net
Exploration for Advanced Magnetic Storage and Sensor Research
The unique magnetic properties of dysprosium-based materials make them candidates for next-generation magnetic storage and sensor technologies. The large magnetic anisotropy of dysprosium is particularly valuable for high-density magnetic data storage, as it helps to stabilize the magnetic moments of individual bits against thermal fluctuations, a phenomenon known as the superparamagnetic limit. stanfordmaterials.comemb.globalebsco.comresearchgate.netstudy.com Research into single-molecule magnets often involves dysprosium compounds due to their ability to retain magnetization at the molecular level.
Furthermore, materials that exhibit a coupling between their magnetic and electric properties, known as the magnetoelectric effect, are being explored for new types of sensors and memory devices. researchgate.netmdpi.commdpi.com Dysprosium-containing composites have been shown to exhibit a magnetoelectric effect. researchgate.net The potential for a magnetodielectric effect in dysprosium-based materials, where an applied magnetic field influences the dielectric properties, opens up possibilities for their use in advanced sensors and spintronic devices. mit.edu While direct research into the application of Dy2SiO5 in these areas is still emerging, its intrinsic magnetic properties suggest it could be a material of interest for fundamental studies and potential future applications in these advanced technological fields.
Energy Storage and Conversion Research Applications
This compound (Dy2SiO5), a member of the rare-earth silicate family, is under investigation for its potential in high-temperature energy applications. These materials are noted for their thermal stability and unique electronic and ionic properties, making them candidates for components in next-generation energy storage and conversion systems. Research is particularly focused on their behavior and performance under the demanding conditions of solid oxide fuel cells and thermoelectric generators.
Investigation as Components in Solid Oxide Fuel Cells (SOFC) (research context)
Solid oxide fuel cells (SOFCs) are highly efficient electrochemical devices that convert chemical energy from a fuel directly into electricity at elevated temperatures (typically 600-1000°C). The electrolyte is a critical component, responsible for conducting oxygen ions between the cathode and anode while preventing electron leakage. The current industry standard, yttria-stabilized zirconia (YSZ), requires high operating temperatures to achieve sufficient ionic conductivity.
Research into alternative electrolyte materials that can operate at intermediate temperatures (IT-SOFCs, 500-800°C) has led to the investigation of rare-earth silicates. researchgate.net Compounds with an apatite-type crystal structure, such as lanthanum silicate (La9.33Si6O26), have garnered significant interest due to their high ionic conductivity at these lower temperatures. researchgate.netnih.gov While research on this compound specifically as an SOFC electrolyte is not extensively published, its properties can be contextualized within the broader study of rare-earth silicates.
The primary research interest in these materials stems from their potential to exhibit high oxygen ion conductivity. Doping strategies, such as substituting the rare-earth or silicon sites with other elements, have been shown to significantly enhance the electrical properties of lanthanum silicates. nih.govresearchgate.netproquest.com For instance, co-doping lanthanum silicate with bismuth and tin has resulted in a substantial increase in ionic conductivity, reaching 1.84 × 10⁻² S cm⁻¹ at 873 K (600°C). nih.gov This level of performance at intermediate temperatures highlights the potential of the rare-earth silicate material class.
However, a significant challenge in the integration of silicate electrolytes into SOFCs is their chemical compatibility and interfacial reactivity with standard electrode materials. researchgate.net Studies have shown that high sintering temperatures can lead to increased polarization resistance at the electrolyte-electrode interface, indicating potential reactions that hinder cell performance. researchgate.net The use of buffer layers, such as gadolinium-doped ceria (GDC), is a researched strategy to mitigate these interfacial issues. researchgate.net The stable electrochemical performance of lanthanum silicate apatites under various fuel conditions suggests good chemical stability, a crucial property for any potential SOFC electrolyte. researchgate.net
Table 1: Ionic Conductivity of Doped Apatite-Type Silicate Electrolytes at 800°C
| Material Composition | Ionic Conductivity (S/cm) | Activation Energy (eV) |
|---|---|---|
| La10Si5.6Al0.2Zn0.2O26.7 | 3.24 x 10⁻³ | 0.30 |
| La10Si5.2Co0.4Ni0.4O27-δ | 1.48 x 10⁻³ | Not Reported |
| La10Si5Cu1O26 | ~1.3 x 10⁻² | ~0.6 |
| La7.83Bi1.5Si5.7Sn0.3O26 | ~1.84 x 10⁻² (at 600°C) | 0.80 |
This table presents data for various doped lanthanum silicate compounds to illustrate the range of ionic conductivities being explored in apatite-type silicate electrolytes for SOFC applications. Data for Dy2SiO5 is not currently available in published literature.
Thermoelectric Materials Research
Thermoelectric materials can directly convert heat energy into electrical energy through the Seebeck effect, and vice versa through the Peltier effect. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. An ideal thermoelectric material possesses a high Seebeck coefficient and electrical conductivity, coupled with low thermal conductivity.
Rare-earth compounds are widely studied for thermoelectric applications due to their often complex crystal structures and heavy constituent atoms, which can lead to low lattice thermal conductivity. aps.org this compound is being explored in this context, primarily due to its potential for low thermal conductivity, a key attribute for efficient thermoelectric materials. patrickehopkins.com Research has shown that increasing the heterogeneity in rare-earth cation mass and ionic radii in monosilicates can decrease thermal conductivity below the values predicted by the rule of mixtures. patrickehopkins.com
Experimental measurements have determined the room temperature thermal conductivity of Dy2SiO5 to be approximately 1.5 W/m·K. patrickehopkins.com This low value is advantageous for maintaining a temperature gradient across the material, which is essential for generating a thermoelectric voltage. For comparison, a five-component equimolar rare-earth silicate (RE=Sc, Y, Dy, Er, and Yb) exhibited an even lower thermal conductivity of 1.06 W/m·K, demonstrating the potential of multi-component silicate systems for thermal insulation in high-temperature applications. patrickehopkins.com
Table 2: Thermal and Thermoelectric Properties of this compound and a Related Dysprosium Compound
| Material | Property | Value | Temperature (°C) |
|---|---|---|---|
| This compound (Dy2SiO5) | Thermal Conductivity (κ) | ~1.5 W/m·K | Room Temperature |
| Copper-Doped Dysprosium Sesquisulfide (Cu0.039(Dy2S3)0.961) | Seebeck Coefficient (S) | -163 to -177 µV/K | 300 - 1000 |
| Electrical Resistivity (ρ) | 4.35 - 7.13 mΩ·cm | 300 - 1000 | |
| Figure of Merit (Z) | 0.440 x 10⁻³/°C | 800 |
This table combines the known thermal conductivity of Dy2SiO5 with the thermoelectric properties of a different dysprosium compound to provide a research context for its potential thermoelectric applications.
Emerging Research Directions and Future Perspectives for Didysprosium Oxide Silicate
Design and Synthesis of High-Entropy Didysprosium Oxide Silicate (B1173343) Materials
A significant and promising new direction in materials science is the application of high-entropy design principles to ceramics like didysprosium oxide silicate. jim.org.cn High-entropy materials are multicomponent systems that crystallize in a single-phase structure, a state stabilized by their high configurational entropy. inventum.de This approach has created new opportunities for material discovery and design, moving beyond traditional single-component or binary systems. researchgate.netresearchgate.net
Research into high-entropy rare-earth silicates has demonstrated substantial improvements in properties critical for demanding applications, such as environmental barrier coatings (EBCs) in gas turbine engines. jim.org.cnresearchgate.net By strategically mixing multiple rare-earth cations on the dysprosium site, researchers can create a "cocktail effect" that leads to enhanced performance. For instance, high-entropy design can induce lattice distortion, which enhances the anharmonic vibration of atoms and intensifies phonon scattering. researchgate.net This, in turn, leads to a significant reduction in thermal conductivity, a crucial property for thermal barrier coatings. researchgate.netbohrium.com
Several synthesis methods are being employed to create these complex materials. researchgate.net Traditional solid-state reaction methods, involving high-temperature calcination of precursor oxides, are commonly used. researchgate.netbohrium.com Other promising techniques include mechanochemical synthesis (high-energy ball milling) and modified Pechini (sol-gel) methods, which can produce single-phase materials with varied powder morphologies. frontiersin.org Nebulized spray pyrolysis has also been used to produce high-entropy oxides. frontiersin.org The choice of synthesis route is critical as it influences the final microstructure and properties of the material. frontiersin.org
The table below summarizes key findings from recent research on high-entropy rare-earth silicates, highlighting the advantages of this design strategy.
| Property | Finding | Advantage of High-Entropy Design |
| Thermal Conductivity | High-entropy rare earth disilicates exhibit lower thermal conductivity compared to single-component counterparts like Yb₂Si₂O₇. bohrium.com The lattice distortion enhances phonon scattering, hindering heat transfer. researchgate.net | Improved thermal insulation for applications like thermal barrier coatings. researchgate.netbohrium.com |
| Phase Stability | High-entropy silicates show excellent phase stability at high temperatures, overcoming a common issue with traditional silicates. researchgate.net | Enhanced durability and reliability in high-temperature environments. researchgate.net |
| Corrosion Resistance | High-entropy pyrosilicates can form a protective apatite layer more readily during corrosion by molten calcium-magnesium-alumino-silicate (CMAS). researchgate.net | Superior resistance to degradation in harsh turbine engine environments. researchgate.net |
| Coefficient of Thermal Expansion (CTE) | The CTE of high-entropy systems can be tailored to better match substrates like SiC/SiC composites, reducing thermal stress. researchgate.netresearchgate.net | Reduced risk of coating delamination and failure during thermal cycling. researchgate.net |
Exploration of Novel this compound Polymorphs and Metastable Phases
The exploration of new polymorphs and metastable phases of materials can reveal novel properties and functionalities not present in their stable counterparts. For silicates, research into high-pressure polymorphs has provided significant insights into their structural behavior and densification mechanisms. nih.govresearchgate.net Similar investigations into this compound are a key frontier of research.
Metastable phases are thermodynamically unstable but can persist for extended periods due to kinetic barriers. The synthesis and characterization of such phases, like the high-pressure silica (B1680970) polymorphs coesite-IV and coesite-V, have been achieved using techniques such as in-situ single-crystal X-ray diffraction combined with ab initio simulations. nih.govresearchgate.netdntb.gov.ua These studies have revealed complex crystal structures, including silicon atoms with four, five, and even six-coordination, which drastically differ from previously known models. nih.govosti.gov
Applying these advanced characterization techniques to the dysprosium-silicon-oxygen system could lead to the discovery of new this compound structures with unique coordination environments. nih.govnih.gov The elemental crystal structure of dysprosium itself is a hexagonal close-packed (hcp) system. webelements.com However, when combined into a silicate, a wide range of more complex structures can emerge. For example, dysprosium magnesium silicate apatite has been synthesized with an apatite-type structure (space group P6₃/m), demonstrating the versatility of silicate crystal chemistry. rsc.org
The discovery of novel polymorphs could have significant implications. Different crystal structures would possess distinct physical properties, including thermal expansion, mechanical strength, and optical or magnetic behavior. Identifying and stabilizing these new phases could pave the way for tailoring this compound for specific, advanced applications.
| Polymorph/Phase Type | Potential Synthesis/Observation Method | Potential Significance |
| High-Pressure Polymorphs | In-situ single-crystal X-ray diffraction under high pressure; Ab initio simulations. nih.govresearchgate.net | Could exhibit higher density and unique coordination, providing insights into material behavior under extreme conditions. |
| Metastable Phases at Ambient Pressure | Rapid quenching from high temperatures; Non-equilibrium synthesis routes (e.g., sol-gel, combustion). researchgate.net | May possess novel electronic or optical properties not found in the stable ground state. |
| Apatite-Type Structures | High-temperature solid-state reaction with other cations (e.g., Mg). rsc.org | Can host a variety of elements and exhibit interesting magnetic relaxation properties. rsc.org |
Development of Advanced Multiscale Computational Models for Complex Phenomena
As materials like this compound become more complex, particularly with the advent of high-entropy designs, traditional experimental approaches for characterization and optimization become increasingly challenging and time-consuming. nasa.gov Advanced multiscale computational modeling has emerged as an indispensable tool to accelerate materials discovery and gain a deeper understanding of their properties at an atomic level. mdpi.comresearchgate.net
The core of this approach lies in integrating different simulation techniques that operate at various length and time scales. kit.edu For rare-earth silicates, a common strategy involves using classical Molecular Dynamics (MD) simulations to generate realistic amorphous or crystalline structures. mdpi.comresearchgate.net These simulations, which use empirical interatomic potentials, can handle large systems of atoms and simulate processes like melt-quenching to create amorphous models. mdpi.com
Following the generation of a structural model, more accurate but computationally expensive quantum mechanical methods, such as Density Functional Theory (DFT), are employed. nasa.govnasa.gov DFT calculations provide detailed information about the electronic structure, which is crucial for predicting a wide range of properties, including thermochemical stability, mechanical strength, and thermal expansion. nasa.govpatrickehopkins.com
A significant recent advancement is the use of machine learning (ML) to bridge the gap between the speed of classical potentials and the accuracy of DFT. nasa.gov By training ML-derived interatomic potentials on large DFT datasets, researchers can perform large-scale atomistic simulations with near-DFT accuracy at a fraction of the computational cost. nasa.gov This allows for the efficient prediction of properties for a vast chemical space of candidate materials, including complex high-entropy silicates. nasa.gov
The table below outlines the different computational methods being applied to rare-earth silicates and the phenomena they can model.
| Computational Method | Scale | Key Applications and Predicted Properties |
| Classical Molecular Dynamics (MD) | Atomistic (large scale) | Generation of amorphous structures via melt-and-quench schemes; Simulation of structural evolution. mdpi.comresearchgate.net |
| Density Functional Theory (DFT) | Electronic | Calculation of thermochemical properties (phase stability, reaction energies); Prediction of thermomechanical properties (elastic modulus, CTE). nasa.govnasa.gov |
| Machine Learning Interatomic Potentials (ML-IAP) | Atomistic (large scale, high accuracy) | Accelerated calculation of lattice properties, bond lengths, and other thermomechanical properties with accuracy approaching DFT. nasa.gov |
| Integrated Multiscale Models (MD + DFT/ML) | Multiple | Comprehensive prediction of material behavior, from atomic structure to macroscopic properties, enabling in silico design of new materials. nasa.govmdpi.com |
Sustainable Synthesis and Green Processing Methodologies for Dysprosium Silicates
The increasing demand for rare-earth elements like dysprosium, driven by their use in green technologies such as electric vehicles and wind turbines, has raised concerns about the environmental impact of their extraction and processing. rareearths.comunu.edu Conventional methods for producing rare-earth compounds, including silicates, often involve energy-intensive processes and the use of harsh chemicals. acs.orgresearchgate.net Consequently, a major research thrust is the development of sustainable synthesis and green processing methodologies.
Traditional synthesis often relies on solid-state reactions at very high temperatures, which are energy-intensive. rsc.org Newer, more sustainable approaches focus on lowering reaction temperatures and using more environmentally benign reagents. researchgate.net For instance, hydrometallurgical routes are being explored for extracting rare-earth elements from various ores, including silicate-based ones. mdpi.com These processes involve leaching with acids, but research is focused on optimizing conditions to improve efficiency and reduce waste. mdpi.com
A particularly promising green approach is the use of biosorption and bio-inspired leaching agents. nih.gov Studies have shown that microorganisms like cyanobacteria (Spirulina platensis) and yeast (Saccharomyces cerevisiae) can be effective biosorbents for removing dysprosium from aqueous solutions. nih.gov This opens the door to biorecovery systems for recycling dysprosium from industrial effluents. Furthermore, green chelating agents, such as citrate (B86180), are being investigated for leaching rare earths from waste products like coal fly ash. gatech.edu This method is more selective and avoids the use of strong mineral acids. gatech.edu
The goal of these green methodologies is to create a more circular economy for critical materials like dysprosium, reducing reliance on primary mining and minimizing the environmental footprint of production. acs.org
| Methodology | Description | Advantages |
| Hydrometallurgy | Extraction of rare earths from ores or waste using aqueous solutions (e.g., acid leaching). mdpi.com | Can be adapted for various feedstocks; ongoing research aims to improve efficiency and reduce reagent use. mdpi.com |
| Biosorption | Use of biological materials (e.g., yeast, algae) to absorb and recover dysprosium ions from wastewater. nih.gov | Cost-effective, environmentally friendly, and allows for the reuse of biosorbents. nih.gov |
| Green Leaching | Employing organic acids like citrate to selectively leach rare earths from secondary sources such as fly ash. gatech.edu | High selectivity for rare earths, minimal waste production, and avoids harsh chemicals. gatech.edu |
| Low-Temperature Synthesis | Methods like homogeneous precipitation and combustion synthesis that can produce nanoparticles at lower temperatures than traditional calcination. researchgate.netresearchgate.net | Reduced energy consumption and potentially better control over particle size and morphology. researchgate.net |
Unexplored Frontier Applications in Quantum Technologies and Advanced Sensor Development
The unique electronic and magnetic properties of dysprosium make its compounds, including this compound, intriguing candidates for frontier applications in quantum technologies and advanced sensors. While research in this area is still nascent, the fundamental characteristics of dysprosium provide a strong basis for future exploration.
Dysprosium is a key component in high-performance permanent magnets used in electric motors and generators, where it enhances coercivity and high-temperature performance. rareearths.com This intrinsic magnetic character also makes it suitable for more advanced applications. For example, dysprosium-containing complexes are studied for their potential as single-molecule magnets (SMMs), which are fundamental building blocks for quantum computing and high-density data storage. A study on dysprosium magnesium silicate with an apatite structure revealed slow magnetic relaxation, a key characteristic of SMMs. rsc.org This suggests that embedding dysprosium ions within a silicate host lattice could be a viable strategy for designing new quantum materials. rsc.org
In the realm of advanced sensors, dysprosium's properties are also highly relevant. Dysprosium is used in magnetostrictive alloys like Terfenol-D for manufacturing sensitive sensors. rareearths.com Furthermore, rare-earth doped materials are well-known for their luminescence properties. Silicate phosphors doped with dysprosium (Dy³⁺) exhibit characteristic emissions that can be harnessed for various applications. researchgate.net Research on SrCaMgSi₂O₇:Dy³⁺ phosphors has shown that their mechanoluminescence—the emission of light in response to mechanical stress—increases linearly with the applied impact velocity. researchgate.net This property makes such materials promising candidates for developing novel stress sensors and damage detectors. researchgate.net
The exploration of this compound in these frontier areas is just beginning. Future research will likely focus on precisely controlling the silicate crystal structure to tune the magnetic and luminescent properties of the embedded dysprosium ions, unlocking their full potential for these next-generation technologies.
| Application Area | Relevant Property of Dysprosium Silicates | Potential Device/Technology |
| Quantum Technologies | Slow magnetic relaxation of Dy³⁺ ions in a crystal lattice. rsc.org | Single-Molecule Magnets (SMMs), Qubits for quantum computers, High-density magnetic storage. |
| Advanced Sensors | Mechanoluminescence (stress-induced light emission) in Dy³⁺-doped silicates. researchgate.net | Stress sensors, Damage detectors, Impact velocity sensors. researchgate.net |
| Optical Materials | Strong luminescence in the visible spectrum (e.g., white light emission). researchgate.netresearchgate.net | Solid-state lighting (WLEDs), Display devices, Lasers. rareearths.comresearchgate.net |
| Magnetic Field Sensing | Potential for high magnetic coercivity and magnetostrictive effects. rareearths.com | Components in highly sensitive magnetic field sensors. |
Q & A
Q. How can researchers optimize neutron scattering experiments to probe magnetic ordering in dysprosium silicate compounds?
- Methodological Answer : Employ polarized neutron scattering with applied magnetic fields (0–5 T) to isolate Dy³⁺ magnetic moments. Use isotopic substitution (e.g., ¹⁶⁴Dy vs. ¹⁶³Dy) to enhance contrast. Pair with magnetic susceptibility measurements and Monte Carlo simulations to model spin interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
